4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine
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Overview
Description
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H8Cl2N2O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a dichlorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- 4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine
- 4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Uniqueness
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C10H8Cl2N2O2S2 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N2O2S2/c1-18(15,16)9-8(14-10(13)17-9)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14) |
InChI Key |
LSEVLYWJRXIGLY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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